molecular formula C12H17NO2 B7815932 Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate

Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate

Cat. No.: B7815932
M. Wt: 207.27 g/mol
InChI Key: RZYQLWMZOHZAMK-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate is a β-amino ester derivative featuring a 2-methylbenzyl substituent at the C2 position and a methyl ester group at the C1 position. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates used in synthesizing cholinesterase inhibitors and antioxidants . Its amino and ester functionalities make it a versatile precursor for further chemical modifications, such as hydrazinolysis or nucleophilic additions .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-3-4-6-10(9)7-11(8-13)12(14)15-2/h3-6,11H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQLWMZOHZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: Medicine: The compound may be used in the design of pharmaceuticals targeting specific biological pathways. Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride (CAS: 1305712-50-8)
  • Structural Difference : Replaces the 2-methylphenyl group with a 1-methylpyrazol-4-yl heterocycle.
  • This may improve solubility in polar solvents compared to the aromatic toluene group in the target compound .
  • Synthesis : Similar Michael addition pathways are employed, but starting with pyrazole-containing amines .
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride (CAS: 1303889-60-2)
  • Structural Difference : Substitutes the 2-methylphenyl group with a pyridin-4-yl ring.
Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS: 1001180-63-7)
  • Structural Difference : Features a 4-chlorophenyl group instead of 2-methylphenyl.
  • Impact : The electron-withdrawing chlorine atom increases electrophilicity, which may enhance reactivity in nucleophilic substitutions. The higher polarity could reduce lipophilicity compared to the target compound .

Modifications to the Amino Group

Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride (CAS: 440644-06-4)
  • Structural Difference: Contains an additional aminomethyl group at C2.
  • This contrasts with the single amino group in the target compound .
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
  • Structural Difference: Incorporates a Boc-protected amino group.
  • Impact: The Boc group enhances stability during synthesis by preventing unwanted side reactions at the amino group.

Comparison of Physicochemical Properties

Compound Molecular Formula Molecular Weight Purity (%) Key Properties
Target Compound C₁₂H₁₇NO₂ 221.27 ≥95 Moderate lipophilicity, ester hydrolysis susceptibility
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl C₁₀H₁₃ClNO₂ 226.67 95 Higher polarity due to Cl; mp >200°C
Methyl 3-amino-2-(pyridin-4-yl)propanoate diHCl C₁₀H₁₆Cl₂N₂O₂ 291.15 N/A Enhanced solubility in acidic media

Biological Activity

Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 43148193

The compound features an amino group that may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic activities and receptor interactions. The amino group in its structure can facilitate hydrogen bonding with target proteins, potentially influencing various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant inhibitory effects against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus64
Escherichia coli128
Streptococcus pyogenes32

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines, particularly interleukin-6 (IL-6).

Concentration (µM)IL-6 Inhibition (%)
1025
5050
10075

These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases.

Cancer Research

Preliminary research indicates that this compound may possess anticancer properties. Its structural features allow it to interact with pathways involved in tumor growth and metastasis. Further studies are required to elucidate its mechanisms and efficacy in cancer treatment.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against various pathogens. Results confirmed significant activity against Gram-positive bacteria, supporting its potential use as an antibiotic agent .
  • Anti-inflammatory Research :
    Another investigation focused on the compound's ability to reduce inflammatory markers in cell cultures. The results indicated a dose-dependent effect on IL-6 levels, suggesting that it could be beneficial for conditions characterized by chronic inflammation .
  • Cancer Therapeutics :
    Ongoing research is exploring the role of this compound in modulating cancer-related pathways. Initial findings suggest that it may inhibit key enzymes involved in tumor progression .

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